2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole (CAS 1248042-22-9, molecular formula C₁₁H₁₁BrN₂O, MW 267.12 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing an ortho-bromophenyl group at position 2 and an isopropyl group at position The 1,3,4-oxadiazole regioisomer systematically exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, along with superior metabolic stability, reduced hERG inhibition liability, and enhanced aqueous solubility as demonstrated by matched-pair analysis across the AstraZeneca compound collection. The ortho-bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while imposing steric protection on the oxadiazole ring relative to meta- and para-substituted analogs.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B13174180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2=CC=CC=C2Br
InChIInChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3
InChIKeyGOZBTKMVGHTNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole: A Heterocyclic Building Block with Defined Regioisomeric and Positional Advantages for Medicinal Chemistry and Materials Research


2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole (CAS 1248042-22-9, molecular formula C₁₁H₁₁BrN₂O, MW 267.12 g/mol) [1] is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing an ortho-bromophenyl group at position 2 and an isopropyl group at position 5. The 1,3,4-oxadiazole regioisomer systematically exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, along with superior metabolic stability, reduced hERG inhibition liability, and enhanced aqueous solubility as demonstrated by matched-pair analysis across the AstraZeneca compound collection [2]. The ortho-bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while imposing steric protection on the oxadiazole ring relative to meta- and para-substituted analogs [3].

Why 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog in Research and Development


Substituting this compound with a generic 1,3,4-oxadiazole analog ignores three structurally encoded differentiators that directly control experimental outcomes. First, the 1,3,4-oxadiazole regioisomer is not interchangeable with the 1,2,4-oxadiazole form; matched-pair analysis demonstrates a systematic difference of approximately one log D unit in lipophilicity, alongside divergent metabolic stability and hERG profiles [1]. Second, the ortho-bromine substitution pattern is functionally distinct from meta- or para-bromine: it modulates the electron density at the oxadiazole ring differently (Hammett σₒ = 0.39 for Br), provides steric shielding of the heterocycle, and alters the reactivity profile in cross-coupling reactions compared to para-substituted analogs [2]. Third, the branched isopropyl group at position 5 confers steric and lipophilic characteristics that differ measurably from the n-propyl (CAS 1251043-27-2) or methyl (CAS 352330-84-8) congeners, with a computed logP of 2.482 for the target compound [3]. These differences are not academic—they directly affect synthetic yield, biological assay interpretation, and SAR series continuity.

Quantitative Differentiation Evidence: 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole vs. Closest Analogs


1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: ~1 log D Unit Reduction in Lipophilicity with Superior ADME Profile

The target compound's 1,3,4-oxadiazole core confers a systematic and quantifiable advantage over the isomeric 1,2,4-oxadiazole form (e.g., 3-(2-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole, CAS 1315367-61-3). A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. Significant improvements in metabolic stability, reduced hERG channel inhibition, and enhanced aqueous solubility were also observed across matched pairs, all favoring the 1,3,4-oxadiazole isomer [1]. An independent study confirmed this trend: the 1,3,4-oxadiazole regioisomer is systematically more polar by approximately 1 log D unit, a difference attributed to its intrinsically stronger hydrogen-bond acceptor capacity and distinct dipole moment [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Ortho-Bromo vs. Meta/Para-Bromo Positional Isomerism: Divergent Reactivity and Steric Protection in Cross-Coupling Chemistry

The ortho-bromine on the phenyl ring of this compound (position 2 of the phenyl, adjacent to the oxadiazole attachment point) creates a reactivity profile distinct from its meta-bromo isomer (2-(3-bromophenyl)-5-isopropyl-1,3,4-oxadiazole, CAS 1249968-66-8) and para-bromo isomer. Ortho-substitution imposes steric hindrance that moderates nucleophilic aromatic substitution (NAS) rates while providing steric shielding of the oxadiazole ring from metabolic or chemical degradation. In Suzuki-Miyaura cross-coupling, the ortho-bromine exhibits a moderate coupling rate distinct from the faster-reacting para- and meta-bromo analogs, enabling selective sequential functionalization strategies [1]. The electron-withdrawing effect of ortho-bromine (Hammett σₒ = 0.39) also polarizes the adjacent oxadiazole ring differently than para-bromine (σₚ = 0.23), influencing both the electronic properties of the heterocycle and its interaction with biological targets. The meta-isomer (CAS 1249968-66-8) has been employed as a Suzuki coupling partner in OLED materials synthesis, demonstrating the utility of this scaffold class for both medicinal chemistry and materials science applications [2].

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Isopropyl (Branched) at Position 5 vs. n-Propyl (Linear) or Methyl: Steric and Lipophilic Modulation of the Oxadiazole Scaffold

The isopropyl group (propan-2-yl) at position 5 of the oxadiazole ring provides a fundamentally different steric and electronic environment compared to the linear n-propyl analog (2-(2-bromophenyl)-5-propyl-1,3,4-oxadiazole, CAS 1251043-27-2) or the methyl analog (CAS 352330-84-8). The computed logP for the target compound is 2.482 [1], reflecting the contribution of the branched C3 alkyl group. In SAR studies of 2,5-disubstituted-1,3,4-oxadiazoles, the presence of electron-withdrawing substituents (such as bromine) on the aryl ring was found to be essential for biological activity; the specific alkyl group at position 5 modulates both the overall lipophilicity and the conformational flexibility of the molecule, which in turn affects binding pocket complementarity [2]. Among the broader 1,3,4-oxadiazole class, compounds with a 4-bromophenyl substituent have demonstrated potent tyrosinase inhibition (IC₅₀ = 2.18 μM, more potent than the standard inhibitor L-mimosine at IC₅₀ = 3.68 μM), establishing that bromophenyl-oxadiazole hybrids possess quantifiable target engagement [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Class-Level Antibacterial Activity: 1,3,4-Oxadiazoles as Non-β-Lactam PBP2a Inhibitors with Potent Anti-MRSA Activity (MIC 1–2 μg/mL)

The 1,3,4-oxadiazole scaffold belongs to a validated class of non-β-lactam antibiotics that inhibit penicillin-binding protein 2a (PBP2a) of methicillin-resistant Staphylococcus aureus (MRSA). In the foundational study by the Mobashery group, optimized oxadiazole leads demonstrated MIC values of 1–2 μg/mL against a broad panel of Gram-positive pathogens including MRSA (vancomycin- and linezolid-resistant strains), vancomycin-resistant Enterococcus faecium, and Streptococcus pyogenes [1]. These compounds were bactericidal (MBC = MIC), showed no inoculum effect, exhibited 100% oral bioavailability in mice, and demonstrated in vivo efficacy in a mouse peritonitis model with ED₅₀ values of 40–44 mg/kg [1]. The presence of electron-withdrawing substituents on the aryl ring—specifically bromine—has been independently validated as beneficial for antibacterial activity in 1,3,4-oxadiazole SAR studies, where halogen substitution at ortho and para positions improved potency compared to electron-donating groups [2]. While the specific target compound has not been individually screened in this antibacterial series, its structural features (1,3,4-oxadiazole core, ortho-bromophenyl, branched alkyl) align with the pharmacophoric requirements established for PBP2a inhibition.

Antibacterial MRSA PBP2a Inhibition Drug Resistance

Supplier-Level Quality Specification: 95% Purity with Defined Identity Confirmation Enabling Reproducible Research

The target compound is supplied at a certified purity of 95% (HPLC) by Enamine LLC (Catalog EN300-79255) and Biosynth/CymitQuimica (Catalog 3D-YZB04222) [1] . This purity specification is critical for reproducible biological assay results: impurities at >5% can confound IC₅₀/MIC determinations, produce false-positive screening hits, or interfere with crystallographic studies. The closely related analogs (e.g., 2-(3-bromophenyl)-5-isopropyl-1,3,4-oxadiazole, CAS 1249968-66-8; 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole, CAS 917562-24-4) are available at comparable purity levels (95–98%), meaning that purity alone does not differentiate this compound; rather, the defined purity specification establishes a baseline for cross-study comparison . The MDL number (MFCD16670167) and computed logP (2.482) provide additional identifiers that facilitate unambiguous compound tracking across databases and publications.

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization: Preferentially Select the 1,3,4-Oxadiazole Regioisomer for Reduced Lipophilicity and Improved ADME Profile

When designing a focused library around the oxadiazole pharmacophore, selecting this 1,3,4-oxadiazole compound over the isomeric 1,2,4-oxadiazole (CAS 1315367-61-3) provides a systematic ~1 log D unit lipophilicity reduction, which translates to predicted improvements in metabolic stability and aqueous solubility as established by the Boström et al. matched-pair analysis [1]. This is particularly relevant for central nervous system (CNS) drug discovery programs where lower logD correlates with reduced P-glycoprotein efflux and improved brain penetration, or for oral drug programs where high lipophilicity increases the risk of poor pharmacokinetics and toxicity.

Sequential Diversification via Suzuki-Miyaura Cross-Coupling: Exploit Ortho-Bromine Selectivity for Chemoselective Biaryl Construction

The ortho-bromine substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling for late-stage diversification of the oxadiazole scaffold. The moderated coupling rate of ortho-bromine (vs. faster para-bromo) allows chemoselective strategies when multiple halogenated positions are present in complex synthetic intermediates [2]. This compound can serve as a key building block for generating libraries of biaryl-oxadiazole hybrids for antimicrobial screening, building on the established PBP2a inhibitory activity of the 1,3,4-oxadiazole class [3].

Structure-Activity Relationship (SAR) Studies: Probe Hydrophobic Pocket Topology with Branched Isopropyl vs. Linear Alkyl Comparators

The branched isopropyl group at position 5 provides a defined steric probe that differs from the linear n-propyl (CAS 1251043-27-2) or methyl (CAS 352330-84-8) congeners. In enzyme inhibition SAR campaigns—particularly for targets where halogen bonding from bromine contributes to affinity—this compound can be used alongside its n-propyl and methyl analogs to map the steric tolerance of hydrophobic sub-pockets. The tyrosinase inhibition data for related bromophenyl-oxadiazoles (IC₅₀ = 2.18 μM, superior to L-mimosine at 3.68 μM) provides a precedent for target engagement by this chemotype [4].

Antimicrobial Screening Cascades: Prioritize for Gram-Positive Antibacterial Evaluation Based on Class-Level PBP2a Inhibition Evidence

This compound aligns with the pharmacophore of the oxadiazole class of non-β-lactam PBP2a inhibitors, which have demonstrated MIC values of 1–2 μg/mL against MRSA (including vancomycin- and linezolid-resistant strains), bactericidal activity, and 100% oral bioavailability [3]. The ortho-bromine electron-withdrawing effect and isopropyl substitution pattern are consistent with SAR trends showing that halogenation improves antibacterial potency. This compound merits prioritization in screening cascades against Gram-positive ESKAPE pathogens, with the 1,3,4-oxadiazole core offering the ADME advantages documented by Boström et al.

Quote Request

Request a Quote for 2-(2-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.